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molecular formula C5H3F3N2OS B8469709 4-Trifluoromethyl-thiazole-2-carboxylic acid amide

4-Trifluoromethyl-thiazole-2-carboxylic acid amide

Cat. No. B8469709
M. Wt: 196.15 g/mol
InChI Key: LSQFJRXTKLKOPZ-UHFFFAOYSA-N
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Patent
US08993595B2

Procedure details

To a solution of anhydrous DMF (18.5 mL, 1.3 eq.) in acetonitrile (460 mL) was added a 2M solution of oxalyl chloride in DCM (118 mL, 1.3 eq.) dropwise at 0° C. After the mixture was stirred for 30 min at 0° C., a solution of compound 285a (35.5 g, 1.0 eq.) and pyridine (14.5 mL, 1.0 eq.) in acetonitrile (180 mL) was added. The reaction mixture was stirred at room temperature for 3 hrs. The mixture was concentrated in vacuo. The residue obtained was dissolved in EtOAc (400 mL) and washed with H2O (4×300 mL). Organics were dried over MgSO4, filtered, and concentrated in vacuo to yield compound 285b as a brown oil in 87% yield. 1H NMR (CDCl3, 400 MHz) δ 8.15 (s, 1H).
Name
Quantity
18.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
118 mL
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
CN(C=O)C.C(Cl)(=O)C(Cl)=O.C(Cl)Cl.[F:15][C:16]([F:26])([F:25])[C:17]1[N:18]=[C:19]([C:22]([NH2:24])=O)[S:20][CH:21]=1.N1C=CC=CC=1>C(#N)C.CCOC(C)=O>[F:26][C:16]([F:15])([F:25])[C:17]1[N:18]=[C:19]([C:22]#[N:24])[S:20][CH:21]=1

Inputs

Step One
Name
Quantity
18.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
118 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
460 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
35.5 g
Type
reactant
Smiles
FC(C=1N=C(SC1)C(=O)N)(F)F
Name
Quantity
14.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 3 hrs
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
washed with H2O (4×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C=1N=C(SC1)C#N)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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